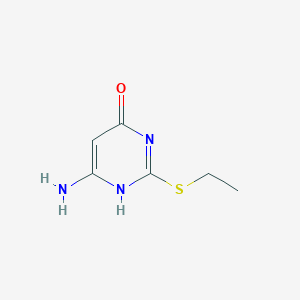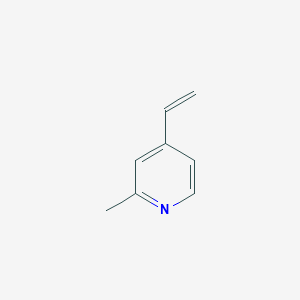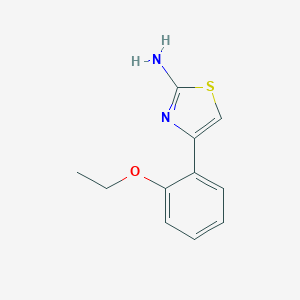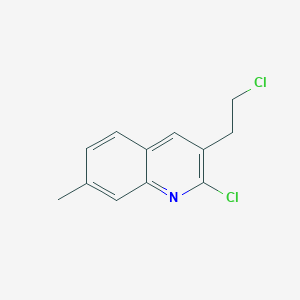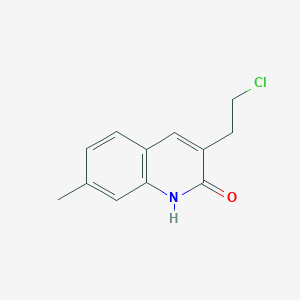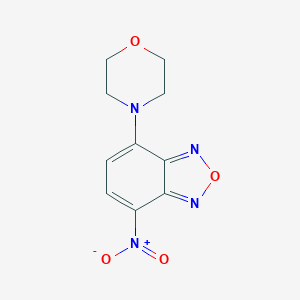
2,1,3-Benzoxadiazole, 4-(4-morpholinyl)-7-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1,3-Benzoxadiazole, 4-(4-morpholinyl)-7-nitro- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MNBD or 7-nitrobenzofurazan-4-yl-morpholin-4-ylmethanone. It is a fluorescent molecule that has been used in various research studies to investigate the biochemical and physiological effects of different compounds.
Mécanisme D'action
The mechanism of action of MNBD involves the interaction of the molecule with other molecules in the environment. MNBD is a fluorescent molecule that can be excited by light of a specific wavelength. When the molecule is excited, it emits light at a different wavelength, which can be detected using a fluorescence spectrophotometer. The intensity of the emitted light is dependent on the environment surrounding the molecule, which allows researchers to investigate changes in the environment.
Biochemical and Physiological Effects
MNBD has been used in various biochemical and physiological studies to investigate the effects of different compounds. For example, MNBD has been used to investigate the binding of different ligands to receptors, the activity of enzymes, and the interactions between different molecules. MNBD has also been used to investigate the effects of different drugs on cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MNBD in lab experiments is its high sensitivity and specificity. MNBD can detect changes in the environment surrounding a molecule with high accuracy, which makes it a valuable tool for investigating the effects of different compounds. However, one of the limitations of using MNBD is its relatively short half-life. MNBD has a half-life of around 30 minutes, which means that experiments must be carried out quickly to obtain accurate results.
Orientations Futures
There are many future directions for the use of MNBD in scientific research. One potential application is in the development of new drugs. MNBD can be used to investigate the binding of different ligands to receptors, which can help in the development of new drugs with higher specificity and efficacy. MNBD can also be used to investigate the activity of enzymes, which can help in the development of new drugs that target specific enzymes. Additionally, MNBD can be used to investigate the interactions between different molecules, which can help in the development of new drugs that target specific pathways or processes in the body.
Méthodes De Synthèse
The synthesis of MNBD involves the reaction of 4-chloro-7-nitrobenzofurazan with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile and is typically heated to a temperature of around 80°C for several hours. The resulting product is then purified using column chromatography to obtain the pure MNBD compound.
Applications De Recherche Scientifique
MNBD has been used in various scientific research studies due to its fluorescent properties. It is commonly used as a probe to detect changes in the environment surrounding a molecule or to investigate the binding of a molecule to a receptor. MNBD has also been used in studies to investigate the mechanism of action of different drugs and to determine the physiological effects of different compounds.
Propriétés
Numéro CAS |
18378-24-0 |
|---|---|
Nom du produit |
2,1,3-Benzoxadiazole, 4-(4-morpholinyl)-7-nitro- |
Formule moléculaire |
C10H10N4O4 |
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C10H10N4O4/c15-14(16)8-2-1-7(9-10(8)12-18-11-9)13-3-5-17-6-4-13/h1-2H,3-6H2 |
Clé InChI |
PPMKRWMGEQTTQI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
SMILES canonique |
C1COCCN1C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)

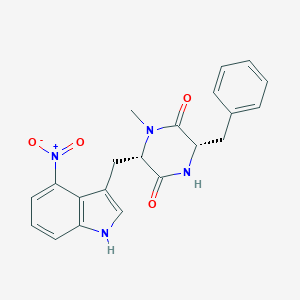
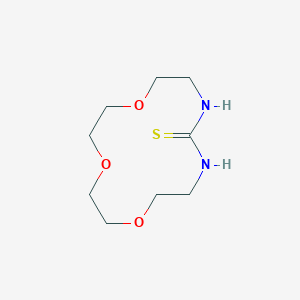
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
